molecular formula C15H14O4 B2727515 3-(4-phenoxyphenoxy)propanoic Acid CAS No. 73316-22-0

3-(4-phenoxyphenoxy)propanoic Acid

Cat. No. B2727515
CAS RN: 73316-22-0
M. Wt: 258.273
InChI Key: TUEYPRQSNVNTIB-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenoxy)propanoic acid is a compound with the molecular weight of 242.27 . It is a solid substance stored in dry room temperature .


Synthesis Analysis

The synthesis of propanol from propanoic acid involves two steps: esterification of propanoic acid and methanol to produce methyl propanoate, and reduction of methyl propanoate using sodium and ethylene glycol as a solvent to yield propanol . The yield of methyl propanoate from the esterification process is 75%, and the yield of propanol from the reduction process is 77% .


Molecular Structure Analysis

The molecular structure of 3-(4-phenoxyphenoxy)propanoic acid is represented by the linear formula C15H14O3 . The InChI code for this compound is 1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) .


Physical And Chemical Properties Analysis

3-(4-phenoxyphenoxy)propanoic acid is a solid substance .

Scientific Research Applications

Herbicide Activity

PPP derivatives exhibit selective herbicidal activity against monocotyledonous species. Despite their structural similarity to broad-leaf herbicides like dichlorprop and mecoprop, PPPs specifically target grassy weeds. Researchers have explored their effectiveness in weed control, especially in agricultural settings .

Chemical Synthesis and Derivatives

PPP serves as a versatile starting point for chemical synthesis. Scientists have investigated various modifications to its structure, leading to different derivatives. These include:

Quantitative Structure-Activity Relationship (QSAR) Studies

Researchers have explored the relationship between PPP structure and its biological activity. Quantitative models help predict herbicidal efficacy based on specific structural features. Stereoisomers and variations in substituents contribute to these correlations .

Antimicrobial Investigations

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid , a close relative of PPP, have been studied for their antimicrobial properties. Researchers characterized their activity against bacteria and fungi, establishing structure-activity relationships (SAR). In silico ADME (absorption, distribution, metabolism, and excretion) assessments further enhance our understanding of their potential .

Platform Chemical: 3-Hydroxypropionic Acid (3-HP)

PPP derivatives can serve as precursors for 3-hydroxypropionic acid (3-HP). This compound has applications in biodegradable plastics (poly-3-hydroxypropionate) and other green chemistry processes. Researchers explore microbial synthesis routes to produce 3-HP from renewable substrates .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-(4-phenoxyphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)10-11-18-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEYPRQSNVNTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-phenoxyphenoxy)propanoic Acid

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